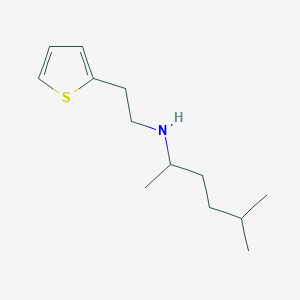
3-(5-Methylmorpholin-3-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione typically involves the reaction of morpholine derivatives with pentane-2,4-dione under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous quality control measures to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-(5-Methylmorpholin-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms .
Scientific Research Applications
3-(5-Methylmorpholin-3-yl)pentane-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical assays and studies involving enzyme interactions.
Medicine: Investigated for potential therapeutic applications and drug development.
Industry: Utilized in the production of high-purity chemicals and materials
Mechanism of Action
The mechanism of action of 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(5-Methylmorpholin-3-yl)pentane-2,4-dione include other morpholine derivatives and pentane-2,4-dione analogs. These compounds share structural similarities but may differ in their chemical properties and applications .
Uniqueness
What sets this compound apart is its unique combination of the morpholine ring and pentane-2,4-dione moiety, which imparts distinct chemical reactivity and versatility. This makes it particularly valuable in research and industrial applications where high purity and specific reactivity are required .
Properties
Molecular Formula |
C10H17NO3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(5-methylmorpholin-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C10H17NO3/c1-6-4-14-5-9(11-6)10(7(2)12)8(3)13/h6,9-11H,4-5H2,1-3H3 |
InChI Key |
IIKRNPHJXYIDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCC(N1)C(C(=O)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13313959.png)
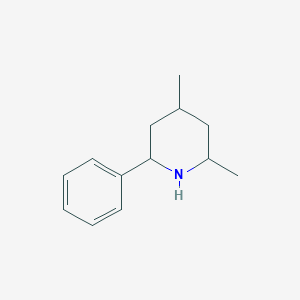
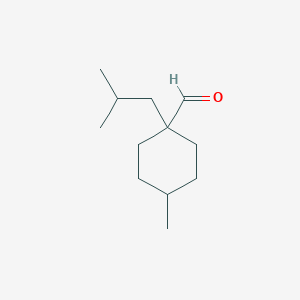
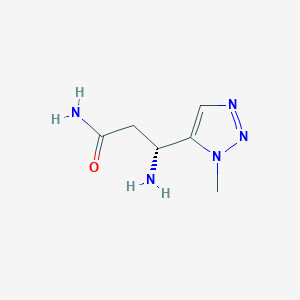
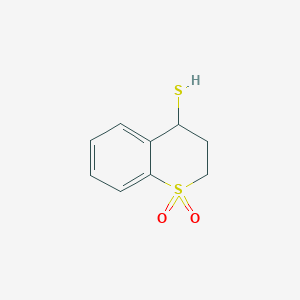
![3-[2-(Furan-2-YL)ethyl]-4-methyl-1H-pyrazol-5-amine](/img/structure/B13313979.png)
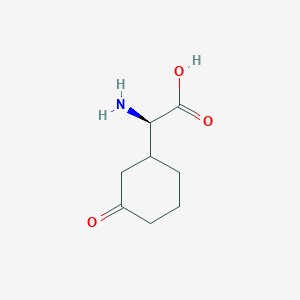
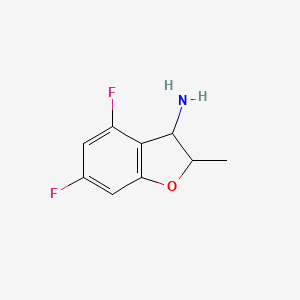
![2-[(2S,4S)-4-Fluoro-2-[(methylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B13313996.png)
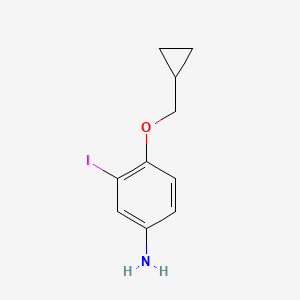
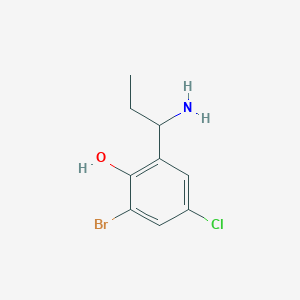

![2-{[1-(3-Bromophenyl)propyl]amino}ethan-1-ol](/img/structure/B13314009.png)
